2-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol
Description
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Properties
IUPAC Name |
2-(7-ethoxy-1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-4-27-13-11-25(12-14-27)28-21(18-7-6-8-23(30-5-2)24(18)31-25)16-20(26-28)19-15-17(3)9-10-22(19)29/h6-10,15,21,29H,4-5,11-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWQTHVZNUONRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)C)O)C5=C(O2)C(=CC=C5)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol , with the CAS Number 899728-15-5 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive review of its biological properties, including antimicrobial, anti-inflammatory, and other pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C24H29N3O3 |
| Molecular Weight | 407.5 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of various derivatives of spiro compounds similar to this compound. Research indicates that these compounds exhibit significant activity against a range of pathogens. For instance, a study on related spiro compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory processes. In vitro studies indicated that derivatives could reduce inflammation markers in cell cultures exposed to inflammatory stimuli .
Other Pharmacological Activities
Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating neurotransmitter systems and exhibiting antioxidant activity. This is particularly relevant given the increasing interest in neurodegenerative diseases.
Anticancer Potential : Preliminary investigations into the anticancer properties of structurally similar compounds have yielded positive results. They have been observed to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth factors.
Case Studies
- Antimicrobial Study : A recent publication detailed the synthesis and testing of spiro compounds similar to our target compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for effective strains .
- Inflammation Model : In a model using lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to control groups, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
